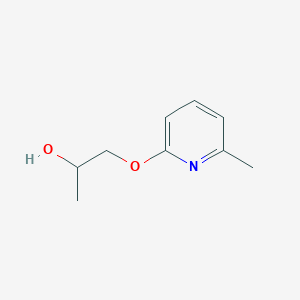
1-(6-Methylpyridin-2-yloxy)propan-2-ol
Overview
Description
1-(6-Methylpyridin-2-yloxy)propan-2-ol (MPO) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless liquid with a faint odor and a boiling point of 114-115 °C. MPO is soluble in ethanol, methanol, and water, making it a versatile compound for research and experimentation.
Scientific Research Applications
Beta-Adrenergic Blocking Activity
A study by Jindal et al. (2003) synthesized derivatives of 1-(6-Methylpyridin-2-yloxy)propan-2-ol and evaluated their pharmacological properties. These compounds exhibited non-selective beta-adrenergic blocking activity, as evidenced in mouse ECG and rat uterus models, demonstrating a similar effect to known beta-blockers like atenolol and propranolol (Jindal et al., 2003).
Synthesis of Structurally Related Compounds
Groszek et al. (2010) described the synthesis of related propanolamine derivatives and assessed their adrenolytic activity. These derivatives were tested for their effectiveness in addressing cardiovascular conditions, indicating the potential of 1-(6-Methylpyridin-2-yloxy)propan-2-ol derivatives in the treatment of such conditions (Groszek et al., 2010).
Application in Flavoring for Animal Species
A study on the safety and efficacy of various alcohols, including tertiary alcohols like 1-(6-Methylpyridin-2-yloxy)propan-2-ol, found use as flavorings in food for animal species. This study highlights the broader application of such compounds beyond pharmaceuticals, emphasizing their versatility in different industries (Westendorf, 2012).
Chemical Interactions and Molecular Analysis
Haraschta et al. (1999) conducted a study on the interaction of 4-methylpyridine with various alcohols, including propan-2-ol. This research is relevant for understanding the chemical properties and interactions of 1-(6-Methylpyridin-2-yloxy)propan-2-ol in different mixtures, providing insights into its behavior in various chemical environments (Haraschta et al., 1999).
Safety and Hazards
properties
IUPAC Name |
1-(6-methylpyridin-2-yl)oxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-4-3-5-9(10-7)12-6-8(2)11/h3-5,8,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHNFXAPDWEGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



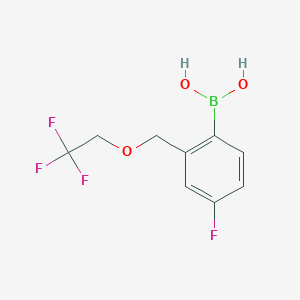
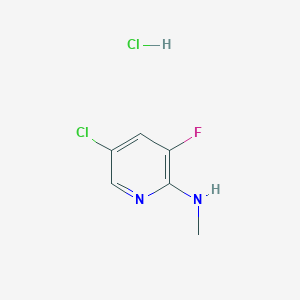

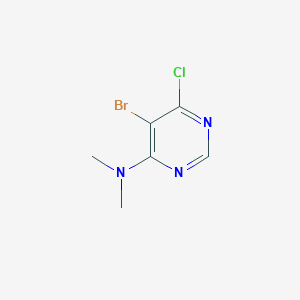
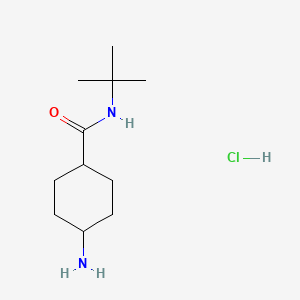


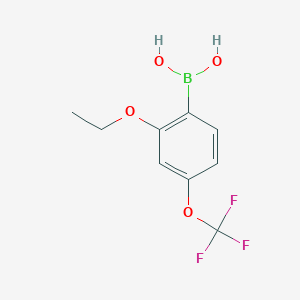

![1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1408751.png)

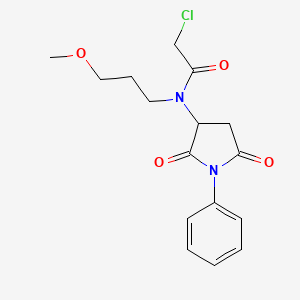
![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)
